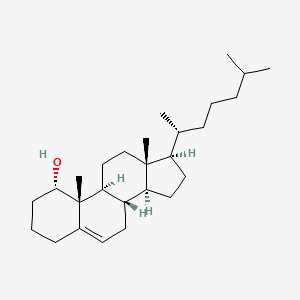

1alpha-Hydroxycholest-5-ene

Description

Structure

3D Structure

Properties

CAS No. |

52032-61-8 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(1S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)8-6-9-19(3)22-14-15-23-21-13-12-20-10-7-11-25(28)27(20,5)24(21)16-17-26(22,23)4/h12,18-19,21-25,28H,6-11,13-17H2,1-5H3/t19-,21+,22-,23+,24+,25+,26-,27+/m1/s1 |

InChI Key |

WCXVWNCXXVGIIA-PVYPBFNKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CCC4)O)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3([C@H](CCC4)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CCC4)O)C)C |

Synonyms |

1 alpha-hydroxycholest-5-ene 1-hydroxycholest-5-ene cholest-5-en-1 alpha-ol |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Research Applications

Established Synthetic Routes to 1α-Hydroxycholest-5-ene

The creation of 1α-Hydroxycholest-5-ene can be achieved through several established synthetic pathways. These routes often begin with readily available steroidal precursors and employ a series of chemical transformations to introduce the desired hydroxyl group at the 1α position and establish the double bond at the C5-C6 position.

Lithium-Ammonia Reduction of Epoxycholesta-dien-ones

A notable and efficient method for synthesizing 1α-Hydroxycholest-5-ene involves the one-pot reduction of 1α,2α-epoxycholesta-4,6-dien-3-one using lithium in liquid ammonia (B1221849). sci-hub.se This reaction proceeds with high yield and stereoselectivity, making it a preferred route for obtaining the target compound.

The initial step in this synthetic sequence is the formation of an epoxide ring. science.gov In the case of 1α,2α-epoxy-4,6-spirostadien-3-one, selective epoxidation of the 1,2-double bond is achieved using hydrogen peroxide and sodium hydroxide (B78521) in methanol (B129727). mdpi.com This reaction preferentially occurs from the α-face of the steroid molecule in the absence of directing groups. mdpi.com The resulting epoxide is a strained three-membered ring containing an oxygen atom, which is highly reactive towards nucleophilic attack and ring-opening reactions. nih.gov The mechanism of the subsequent lithium-ammonia reduction involves the opening of this epoxide ring. sci-hub.se This process is initiated by the transfer of an electron from the lithium metal to the conjugated system, leading to the formation of a radical anion. gatech.edumasterorganicchemistry.com

Following the initial electron transfer, the reaction proceeds through a series of steps involving conjugate addition and protonation. The radical anion can undergo further reduction and protonation by the alcohol present in the reaction mixture. masterorganicchemistry.com The stereochemistry of the final product is determined by the stereospecific protonation of an intermediate enolate. nih.gov The use of lithium in liquid ammonia is a powerful tool for the reduction of conjugated systems, and the presence of an alcohol source is crucial for the protonation steps. gatech.edumasterorganicchemistry.com This method allows for the controlled reduction of the dienone system and the reductive opening of the epoxide ring in a single reaction vessel, leading to the formation of 1α-Hydroxycholest-5-ene with the desired stereochemistry. sci-hub.se

Alternative Synthetic Strategies Utilizing Cholesterol Derivatives

Alternative synthetic routes to 1α-Hydroxycholest-5-ene often start from cholesterol, a readily available and inexpensive starting material. beilstein-journals.org These strategies involve the chemical modification of the cholesterol skeleton to introduce the 1α-hydroxyl group. For instance, derivatives of cholesterol can be subjected to a series of reactions, including oxidation, reduction, and protection/deprotection steps, to achieve the desired transformation. researchgate.net The synthesis may involve the formation of intermediates such as cholest-4-en-3-one, which can then be further functionalized. researchgate.net

One approach involves the regioselective and stereoselective hydroxylation of a cholesterol derivative. This can be achieved using various chemical reagents or enzymatic methods. For example, the use of specific oxidizing agents can introduce a hydroxyl group at a particular position on the steroid nucleus. Subsequent chemical manipulations can then be used to convert this intermediate into 1α-Hydroxycholest-5-ene.

Conversion from Related Steroidal Precursors

1α-Hydroxycholest-5-ene can also be synthesized from other related steroidal precursors. Diosgenin, a naturally occurring spirostanol, has been utilized as a starting material for the synthesis of 1α-hydroxycholesterol. mdpi.com The process involves the chemical removal of the side chain of 1α-hydroxydiosgenin. mdpi.com Similarly, other steroids with a pre-existing oxygen functionality in the A-ring can be chemically modified to produce the target compound. These conversions often require multiple steps, including functional group interconversions and skeletal rearrangements. capes.gov.br The choice of precursor often depends on its availability and the efficiency of the subsequent chemical transformations.

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct stereochemistry and regioselectivity is a critical aspect of the synthesis of 1α-Hydroxycholest-5-ene. The biological activity of steroids is highly dependent on their three-dimensional structure, and therefore, synthetic methods must be able to control the orientation of functional groups and the position of double bonds.

In the lithium-ammonia reduction of epoxycholesta-dien-ones, stereochemical control is achieved through the stereospecific protonation of the intermediate enolate. nih.gov The regioselectivity of the initial epoxidation is also crucial, ensuring the epoxide is formed at the desired 1,2-position. mdpi.com

In syntheses starting from cholesterol or other precursors, stereochemical control is often managed through the use of stereoselective reagents and reaction conditions. For example, the delivery of a hydride reagent to a carbonyl group can be directed by neighboring functional groups, leading to the formation of a specific stereoisomer. google.com Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also a key consideration. For instance, in the hydroxylation of a steroid, the choice of reagent and reaction conditions can determine which carbon atom is oxidized. researchgate.net

Directing Effects of Functional Groups

The chemical reactivity and the site of functionalization on the 1α-Hydroxycholest-5-ene molecule are significantly influenced by its existing functional groups: the 1α-hydroxyl group and the Δ⁵ double bond. These groups can direct incoming reagents to specific positions, a phenomenon crucial for the regioselective synthesis of derivatives.

The 1α-hydroxyl group, being a homoallylic alcohol in relation to the Δ⁵ double bond, can exert a directing effect on reactions at the double bond and adjacent positions. This is often observed in epoxidation and dihydroxylation reactions. For instance, the hydroxyl group can coordinate with the reagent, delivering it to the α-face of the steroid, leading to the formation of α-epoxides or α-diols. This directing effect is a form of substrate control, where the inherent structure of the molecule dictates the stereochemical outcome of the reaction. The proximity and orientation of the 1α-hydroxyl group can also influence the reactivity of neighboring C-H bonds, potentially directing oxidation or other functionalization reactions to specific sites on the A-ring.

The Δ⁵ double bond itself is a site of high reactivity, susceptible to electrophilic attack. Reactions such as halogenation, hydrohalogenation, and epoxidation readily occur at this position. The electronic nature of the double bond can also influence the reactivity of allylic positions, such as C-4 and C-7. For example, allylic oxidation is a common strategy to introduce functionality at the C-7 position. The presence of the 1α-hydroxyl group can modulate the reactivity of the Δ⁵ double bond through long-range electronic effects, influencing the regioselectivity of these reactions.

Furthermore, neighboring group participation (NGP) by the 1α-hydroxyl group can play a significant role in substitution reactions at adjacent positions. nih.govnih.govnih.govnih.govgoogle.com For example, the hydroxyl group can act as an internal nucleophile, leading to the formation of cyclic intermediates and influencing the stereochemical outcome of the reaction, often resulting in retention of configuration. google.com This phenomenon has been observed in the reactions of other steroidal alcohols and is a powerful tool for stereocontrolled synthesis. google.com

Chiral Induction and Stereoselective Reactions

The inherent chirality of the 1α-Hydroxycholest-5-ene molecule, with its multiple stereocenters, serves as a powerful chiral auxiliary, directing the stereochemical course of subsequent reactions. This chiral induction is fundamental to the synthesis of stereochemically pure derivatives, which is crucial for understanding their biological activity, as different stereoisomers can have vastly different pharmacological profiles.

Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all others that might be formed. nih.govresearchgate.net In the context of 1α-Hydroxycholest-5-ene, the rigid, polycyclic steroid nucleus creates a distinct steric environment on its α- and β-faces. Reagents will preferentially attack from the less sterically hindered face, which is often the α-face in the cholestane (B1235564) series. The 1α-hydroxyl group further enhances this facial bias. For example, in catalytic hydrogenation, the catalyst will typically adsorb to the less hindered α-face, leading to the addition of hydrogen from this side.

The stereochemistry of the side chain can also be controlled through chiral induction. The existing chiral centers in the steroid nucleus can influence the stereochemical outcome of reactions on the side chain, although this effect diminishes with distance from the ring system. More commonly, stereoselectivity in side-chain modifications is achieved using chiral reagents or catalysts. For instance, asymmetric epoxidation or dihydroxylation reactions can be employed to introduce new stereocenters with high selectivity. The use of chiral oxazaborolidine reagents has been reported for the stereoselective reduction of ketone functionalities in the side chains of steroids, allowing for the synthesis of specific stereoisomers. mdpi.com

Enzyme-catalyzed reactions offer another powerful approach to achieving high stereoselectivity. Enzymes, being chiral catalysts, can often distinguish between enantiotopic or diastereotopic groups, leading to the formation of a single stereoisomer with high enantiomeric or diastereomeric excess.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of a wide array of analogs and derivatives of 1α-Hydroxycholest-5-ene is essential for elucidating structure-activity relationships (SAR). nih.gov These studies involve systematically modifying different parts of the molecule and assessing the impact of these changes on biological activity.

Introduction of Additional Hydroxyl Groups

The introduction of additional hydroxyl groups at various positions on the steroid nucleus and side chain is a common strategy in SAR studies. These hydroxyl groups can participate in hydrogen bonding interactions with biological targets, significantly influencing binding affinity and specificity.

Microbial hydroxylation is a powerful tool for introducing hydroxyl groups with high regio- and stereoselectivity. nih.gov For example, certain fungi are known to hydroxylate steroids at specific positions, such as C-7α, C-11α, and C-15α. nih.gov Chemical methods for hydroxylation include allylic oxidation to introduce hydroxyl groups at C-7, and remote functionalization techniques that can target unactivated C-H bonds. genecards.orgnih.gov For instance, the synthesis of 1α,7α-dihydroxycholest-5-ene has been achieved through such methods. genecards.orgresearchgate.netacs.org The synthesis of 1α,25-dihydroxycholesterol, a key metabolite of vitamin D, also involves the introduction of a hydroxyl group on the side chain. researchgate.netresearchgate.net

| Hydroxylated Analog | Position of Additional OH Group(s) | Synthetic Approach | Reference |

| 1α,3β,25-trihydroxycholest-5-ene | 3β, 25 | Chemical Synthesis | researchgate.net |

| 1α,7α-dihydroxycholest-5-ene | 7α | Enzymatic/Chemical Synthesis | genecards.orgresearchgate.netacs.org |

| 1α,25-dihydroxycholesterol | 25 | Chemical/Enzymatic Synthesis | researchgate.netresearchgate.net |

| 15α-hydroxy derivatives | 15α | Microbial Hydroxylation | nih.gov |

Halogenation and Other Functionalization Strategies

Halogenation of the steroid nucleus or side chain can significantly alter the electronic properties and lipophilicity of the molecule, leading to changes in biological activity. Fluorine, in particular, is often introduced to block metabolic oxidation and increase the bioavailability of a drug.

Halogenated derivatives of 1α-Hydroxycholest-5-ene can be synthesized using various halogenating agents. nih.gov For example, the Δ⁵ double bond can be dihalogenated, or allylic halogenation can be used to introduce a halogen at C-7. The synthesis of 2α,6β-dibromocholestenone has been reported as an intermediate in the synthesis of 1α-hydroxycholesterol. whiterose.ac.uk Furthermore, methods for the stereoselective synthesis of 3β-halogenated derivatives have been developed. nih.gov The use of reagents like diethylaminosulfur trifluoride (DAST) allows for the conversion of hydroxyl groups to fluorine atoms. researchgate.net

Other functionalization strategies include the introduction of nitrogen-containing groups, such as azides, which can be further converted to amines. google.com The synthesis of 3β-amino-5-cholestene has been reported via i-steroid and retro-i-steroid rearrangements. nih.gov

| Functionalized Analog | Functional Group | Position of Functionalization | Key Reagent/Method | Reference |

| 2α,6β-dibromocholestenone | Bromo | 2α, 6β | NBS/BPO | whiterose.ac.uk |

| 3β-fluoro-5-cholestene | Fluoro | 3β | DAST | researchgate.net |

| 3β-azido-5-cholestene | Azido | 3β | Trimethylsilyl (B98337) azide | nih.gov |

| 3β-amino-5-cholestene | Amino | 3β | Reduction of azide | nih.gov |

Modifications of the Steroid Skeleton and Side Chain

Modifications to the steroid skeleton and side chain can lead to analogs with profoundly different shapes and biological activities. Skeletal modifications can include ring expansion or contraction, or the introduction of heteroatoms into the ring system.

Side-chain modifications are particularly important for SAR studies. The length, branching, and functionalization of the side chain can all be varied. For example, the synthesis of side-chain modified analogs with different alkyl groups or the introduction of double or triple bonds can be achieved through standard organic synthesis methods, such as Wittig or Grignard reactions. acs.orglqventures.com The synthesis of various hydroxylated and fluorinated side-chain analogs of vitamin D, which shares the same cholestane skeleton, has been extensively studied. nih.govresearchgate.netresearchgate.net Remote functionalization techniques have also been employed to introduce functionality at specific positions on the side chain. nih.govnih.govresearchgate.net

Reproducibility and Standardization of Synthetic Protocols

The reproducibility and standardization of synthetic protocols for 1α-Hydroxycholest-5-ene and its derivatives are of paramount importance, particularly when these compounds are intended for biological testing and potential therapeutic use. A lack of reproducibility can lead to inconsistent biological data and hinder the drug discovery process. conicet.gov.ar

Challenges to reproducibility in steroid synthesis often arise from the multi-step nature of the syntheses and the sensitivity of some reactions to subtle changes in reaction conditions, such as temperature, solvent purity, and reagent quality. nih.gov The formation of multiple stereoisomers and other byproducts can also complicate purification and lead to variability in the final product's purity and composition. chromatographytoday.com

To ensure reproducibility, it is essential to have well-defined and robust synthetic procedures. This includes:

Detailed Experimental Procedures: Protocols should be meticulously documented, specifying all reagents, solvents, concentrations, reaction times, and temperatures.

Characterization of Intermediates and Final Products: Thorough characterization of all compounds using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis is crucial to confirm their identity and purity.

Standardized Purification Methods: The use of standardized purification techniques, such as chromatography and recrystallization, is necessary to ensure the consistent purity of the final product.

Use of High-Purity Starting Materials and Reagents: The quality of the starting materials and reagents can have a significant impact on the outcome of a reaction.

Standardization of analytical methods for steroids is also critical for comparing data across different laboratories. The use of certified reference materials and participation in proficiency testing programs can help to ensure the accuracy and reliability of analytical data. acs.org While these practices are more established in analytical chemistry, the principles of standardization are equally applicable to synthetic chemistry to ensure the consistent quality of synthesized compounds.

Documentation of Reaction Parameters and Intermediate Characterization

The synthesis of 1α-Hydroxycholest-5-ene, a significant steroidal compound for research purposes, can be achieved through various chemical routes, often starting from readily available cholesterol. google.com A notable strategy involves the preparation of bromo-substituted cholestenone intermediates. researchgate.net This method provides an efficient pathway for introducing the 1α-hydroxy group.

A key transformation in this synthesis is the conversion of 5α,6β-dibromocholesterol to 6β-bromocholestenone. researchgate.net This is accomplished through a mild oxidation process using a reagent system of NaClO/NaBr/TEMPO, followed by dehydrobromination with triethylamine (B128534) (Et3N). researchgate.net The subsequent step involves the bromination of 6β-bromocholestenone at the C-2 position to yield 2α,6β-dibromocholestenone. researchgate.net This intermediate is then utilized in the final steps to produce 1α-hydroxycholesterol. researchgate.net

The optimization of reaction parameters is crucial for maximizing the yield and purity of the intermediates. For instance, the bromination of 6β-bromocholestenone (4) to 2α,6β-dibromocholestenone (5) has been systematically studied by varying the solvent, the equivalents of the brominating agent (N-Bromosuccinimide - NBS), and the reaction temperature. researchgate.net

Table 1: Optimization of the Bromination Reaction (4 → 5) researchgate.net

| Entry | Solvent | NBS (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CCl4 | 1.2 | 40 | N.R. |

| 2 | CHCl3 | 1.2 | 40 | N.R. |

| 3 | CH3CN | 1.2 | 40 | N.R. |

| 4 | Acetone | 1.2 | 40 | N.R. |

| 5 | EtOAc | 1.2 | 40 | N.R. |

| 10 | Dioxane | 1.5 | 40 | 81.3 |

| 11 | Dioxane | 2.0 | 40 | 84.5 |

| 12 | Dioxane | 2.5 | 40 | 83.2 |

| 15 | Dioxane | 2.0 | 35 | N.R. |

| 16 | Dioxane | 2.0 | 50 | - |

| 17 | Dioxane | 2.0 | 50 | - |

N.R. = No Reaction. Data extracted from a study on a novel synthesis of bromo-substituted cholestenone. researchgate.net

This optimization demonstrates that using 2.0 equivalents of NBS in dioxane at 40°C provides the highest yield of the desired dibrominated intermediate. researchgate.net

Intermediate Characterization: The characterization of intermediates is essential to confirm their structure and purity before proceeding to the next synthetic step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are routinely employed. researchgate.nethplc.eu Melting point determination is also a standard method for assessing the purity of crystalline intermediates. researchgate.net For example, in the synthesis described, the structures of 6β-bromocholestenone and 2α,6β-dibromocholestenone were confirmed using these analytical methods. researchgate.net

Derivatization for Research Applications: For analytical purposes, especially for detection by mass spectrometry, derivatization of the sterol core is often necessary to enhance ionization efficiency and sensitivity. researchgate.netbiorxiv.org A common approach for sterols containing a 3β-hydroxy-5-ene moiety, like 1α-Hydroxycholest-5-ene, involves a two-step process:

Enzymatic Oxidation : The 3β-hydroxyl group is oxidized to a 3-oxo group using a specific enzyme like cholesterol oxidase. researchgate.netbiorxiv.org

Chemical Derivatization : The resulting ketone is then reacted with a derivatizing agent. Girard P (GP) hydrazine (B178648) is frequently used to introduce a charged tag onto the molecule, creating a hydrazone derivative. researchgate.netuzh.ch This "charge-tagging" significantly improves the detection of the sterol in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analysis. researchgate.net

Another derivatization technique involves using picolinic acid to create picolinyl esters, which also enhances detection in LC-MS/MS analysis. nih.gov These derivatization strategies are crucial for quantifying low-abundance sterols in complex biological samples. biorxiv.orgnih.gov

Quality Control Checks for Batch Consistency

Ensuring the consistency and quality of each synthesized batch of 1α-Hydroxycholest-5-ene is paramount for reliable research applications. This is achieved through a series of stringent quality control (QC) checks. frontiersin.orgistanbul.edu.tr

A fundamental practice is the use of QC samples, which are analyzed alongside the test samples. frontiersin.orgistanbul.edu.tr These QC samples are often prepared by pooling small aliquots from each sample in the batch to create a representative mixture. frontiersin.org Low, medium, and high concentration QC samples can also be prepared by spiking a known amount of the standard into a matrix to verify the accuracy of the analysis across a range of concentrations. istanbul.edu.tr

The primary analytical methods for quality control of sterols are based on chromatography coupled with mass spectrometry. hplc.eunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for the analysis of sterols and their derivatives. uzh.chnih.gov High-Performance Liquid Chromatography (HPLC), particularly with modern core-shell columns, provides the necessary resolution to separate isomeric sterols, which is critical as mass spectrometry alone cannot differentiate them. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This is another widely used method. hplc.eunih.gov Before analysis, the sterols are often converted to more volatile trimethylsilyl (TMS) derivatives. hplc.eu

The consistency of the analytical process itself is monitored by evaluating parameters such as the retention time of the analyte and the recovery of internal standards. biorxiv.org Deuterated internal standards, which are chemically identical to the analyte but have a higher mass, are added at the beginning of the sample preparation process to account for any loss during extraction and analysis. uzh.chnih.gov

Table 2: Summary of Quality Control Checks for Batch Consistency

| Quality Control Parameter | Method/Technique | Purpose | Reference |

|---|---|---|---|

| Identity Confirmation | LC-MS/MS, GC-MS | Confirms the chemical structure by comparing mass spectra and retention times to a certified reference standard. | hplc.eunih.gov |

| Purity Assessment | HPLC, GC | Quantifies the percentage of the main compound and detects any impurities. | nih.gov |

| Batch Homogeneity | Analysis of pooled QC samples | Ensures that the batch is uniform and that the analytical run is consistent. | frontiersin.org |

| Quantitative Accuracy | Use of calibration curves and spiked QC samples | Verifies that the measured concentration of the compound is accurate. | nih.govistanbul.edu.tr |

| Method Precision | Repeat analysis of QC samples | Assesses the reproducibility of the analytical method by calculating the relative standard deviation (RSD). | biorxiv.org |

By implementing these QC measures, researchers can be confident in the identity, purity, and concentration of 1α-Hydroxycholest-5-ene, ensuring the validity and reproducibility of their experimental results.

Biosynthesis and Endogenous Formation Pathways in Biological Systems Research

Enzymatic Hydroxylation of Cholesterol and Related Sterols

The enzymatic conversion of cholesterol into its hydroxylated forms is a key step in its metabolic fate. While the hydroxylation at positions C7, C24, C25, and C27 are well-documented pathways, the formation of 1alpha-Hydroxycholest-5-ene is less directly characterized. The primary enzyme known for 1α-hydroxylation, CYP27B1, is central to vitamin D metabolism, where it converts 25-hydroxyvitamin D3 into the active hormone 1α,25-dihydroxyvitamin D3. researchgate.netnih.govmedscape.orgki.se Its activity on cholesterol itself is not considered a major metabolic route. However, evidence suggests that other, more versatile enzymes may be capable of this reaction.

The Cytochrome P450 (CYP) superfamily of enzymes are primary catalysts in the formation of oxysterols. pnas.orgnih.gov These enzymes are typically located in the endoplasmic reticulum or mitochondria and are responsible for introducing oxygen-containing groups to the cholesterol structure. pnas.org

CYP27A1 : This mitochondrial enzyme, also known as sterol 27-hydroxylase, is a versatile catalyst with broad substrate specificity. explorationpub.com Its principal function is the 27-hydroxylation of cholesterol, which is the initial step in the "alternative" or "acidic" pathway of bile acid synthesis. mybiosource.comresearchgate.netimrpress.com Research indicates that CYP27A1 also exhibits 1α-hydroxylase activity, although this has been primarily demonstrated on vitamin D metabolites. explorationpub.comnomuraresearchgroup.comxiahepublishing.com While it is plausible that CYP27A1 could catalyze the 1α-hydroxylation of cholesterol, this is not considered its primary function, and its activity towards vitamin D precursors is reported to be significantly lower than its main catalytic activities. xiahepublishing.com

CYP7A1 : As cholesterol 7α-hydroxylase, this liver-specific enzyme catalyzes the first and rate-limiting step in the "classic" or "neutral" pathway of bile acid synthesis, converting cholesterol into 7α-hydroxycholesterol. uzh.chresearchgate.netmdpi.com This pathway is quantitatively the most important for cholesterol catabolism.

CYP46A1 : This enzyme, known as cholesterol 24-hydroxylase, is expressed almost exclusively in the brain. nih.govdiva-portal.org It converts cholesterol to 24S-hydroxycholesterol, which, being more polar than cholesterol, can more readily cross the blood-brain barrier for subsequent elimination, representing the main cholesterol turnover pathway in the central nervous system. diva-portal.orgjensenlab.orgnih.gov

| Enzyme | Common Name | Location | Primary Substrate(s) | Primary Product(s) | Key Biological Pathway |

|---|---|---|---|---|---|

| CYP27A1 | Sterol 27-Hydroxylase | Mitochondria | Cholesterol, Vitamin D3 | 27-Hydroxycholesterol (B1664032), 3β-hydroxy-5-cholestenoic acid | Alternative (Acidic) Bile Acid Synthesis mybiosource.comresearchgate.net |

| CYP7A1 | Cholesterol 7α-Hydroxylase | Endoplasmic Reticulum (Liver) | Cholesterol | 7α-Hydroxycholesterol | Classic (Neutral) Bile Acid Synthesis researchgate.netmdpi.com |

| CYP46A1 | Cholesterol 24-Hydroxylase | Endoplasmic Reticulum (Brain) | Cholesterol | 24S-Hydroxycholesterol | Brain Cholesterol Elimination nih.govdiva-portal.org |

| CYP27B1 | 1α-Hydroxylase | Mitochondria (Kidney, etc.) | 25-Hydroxyvitamin D3 | 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Vitamin D Activation researchgate.netki.se |

Beyond the major CYP enzymes, other enzymatic routes contribute to the diversity of oxysterols. One notable example is Cholesterol 25-hydroxylase (CH25H), an enzyme that uses a diiron cofactor instead of heme to produce 25-hydroxycholesterol (B127956). nih.gov This oxysterol is a potent regulator of cholesterol synthesis. diva-portal.org Additionally, hydroxysteroid dehydrogenases (HSDs) can further metabolize hydroxylated sterols into keto-steroids, adding another layer of metabolic complexity. The formation of this compound may potentially involve enzymes whose primary substrates are other sterols but possess the catalytic flexibility to act on cholesterol at the 1α-position under specific physiological or pathological conditions.

Relationship to Cholesterol Metabolic Networks

Oxysterols are not merely metabolic byproducts; they are crucial signaling hubs within the broader cholesterol metabolic network. explorationpub.comresearchgate.net They function as transport forms of cholesterol, such as the case of 24S-hydroxycholesterol exiting the brain, and as precursors for essential molecules like bile acids. jensenlab.org Most importantly, they act as feedback regulators of cholesterol homeostasis. nih.gov By serving as ligands for nuclear receptors and interacting with regulatory proteins, oxysterols modulate the expression of genes involved in cholesterol synthesis, uptake, and efflux to maintain cellular sterol balance. researchgate.net While the specific role of this compound within this network is not extensively detailed in research, its identity as an oxysterol implies it would participate in these regulatory feedback loops.

Regulation of Sterol Biosynthesis Pathways in Research Models

The control of sterol biosynthesis is a tightly regulated process governed by intricate signaling pathways. The Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways are two of the most critical systems, and they are directly influenced by cellular oxysterol levels. nih.govresearchgate.net

The SREBP pathway is the principal regulator of endogenous cholesterol and fatty acid synthesis. researchgate.net The key transcription factor, SREBP-2, controls the expression of genes for cholesterol biosynthetic enzymes, including HMG-CoA reductase. In sterol-depleted cells, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi for processing into its active nuclear form. However, high levels of sterols, particularly side-chain oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol, inhibit this process. nih.govresearchgate.net These oxysterols bind to Insulin-induced gene (Insig) proteins, which in turn bind to the SREBP cleavage-activating protein (SCAP), effectively retaining the SREBP-SCAP complex in the ER and shutting down cholesterol synthesis. nih.gov

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cellular cholesterol sensors. uzh.ch They are activated by specific oxysterols, such as 24S-hydroxycholesterol and 27-hydroxycholesterol. nih.gov Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. uzh.ch This transcriptional activation upregulates genes involved in cholesterol removal and transport, including ATP-binding cassette transporters ABCA1 and ABCG1, and Apolipoprotein E (ApoE). researchgate.net This creates a reciprocal regulatory system where high oxysterol levels simultaneously suppress cholesterol synthesis via the SREBP pathway and promote cholesterol efflux via the LXR pathway, ensuring robust control over cellular cholesterol levels. nih.govresearchgate.net

| Pathway | Key Proteins | Regulatory Signal | Primary Outcome | Key Target Genes |

|---|---|---|---|---|

| SREBP Pathway | SREBP-2, SCAP, Insig | Inhibited by oxysterols and high cholesterol | Suppression of cholesterol and fatty acid synthesis | HMG-CoA Reductase (HMGCR), LDL Receptor (LDLR) |

| LXR Pathway | LXRα, LXRβ, RXR | Activated by specific oxysterols | Promotion of reverse cholesterol transport and efflux | ABCA1, ABCG1, Apolipoprotein E (ApoE) researchgate.net |

Metabolic Transformations and Catabolism in Biological Models

Enzymatic Conversions of 1α-Hydroxycholest-5-ene and its Metabolites

The initial enzymatic modifications of the 1α-Hydroxycholest-5-ene molecule involve further oxidation and conjugation, which are critical for its subsequent metabolism and elimination.

Following its formation, the 1α-Hydroxycholest-5-ene structure is susceptible to additional hydroxylation at various positions on the steroid nucleus and the side chain. These reactions are predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. imrpress.com The introduction of additional hydroxyl groups further increases the molecule's hydrophilicity. mdpi.com While direct studies on 1α-Hydroxycholest-5-ene are limited, the enzymatic machinery that acts on cholesterol and its derivatives provides a clear model for its potential hydroxylation pathways. For instance, 1α-hydroxyvitamin D3, a related compound, requires a subsequent hydroxylation at the C-25 position to become biologically active. nih.gov

Key hydroxylation steps observed for the cholesterol backbone in various biological systems include:

7α-hydroxylation: Catalyzed by cholesterol 7α-hydroxylase (CYP7A1), this is a critical step in the classic pathway of bile acid synthesis. imrpress.comthemedicalbiochemistrypage.org

12α-hydroxylation: Performed by sterol 12α-hydroxylase (CYP8B1), this reaction occurs on 7α-hydroxylated intermediates and is crucial for the synthesis of cholic acid. nih.govresearchgate.net

24-hydroxylation: In the brain, cholesterol is converted to 24S-hydroxycholesterol by cholesterol 24-hydroxylase (CYP46A1). ebi.ac.ukpnas.org

25-hydroxylation: This can be carried out by cholesterol 25-hydroxylase (CH25H) or other enzymes like CYP27A1. pnas.orgresearchgate.net

27-hydroxylation: Mediated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), this initiates the alternative "acidic" pathway of bile acid synthesis. nih.govnih.govnih.gov

The table below summarizes the primary enzymes involved in the hydroxylation of the cholesterol skeleton.

| Enzyme | Systematic Name | Cellular Location | Position of Hydroxylation | Metabolic Pathway |

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | C7 | Classic Bile Acid Pathway |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | C27 (and C25) | Acidic Bile Acid Pathway |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | C7 (on oxysterols) | Acidic Bile Acid Pathway |

| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | C12 | Cholic Acid Synthesis |

| Cholesterol 24-hydroxylase | CYP46A1 | Endoplasmic Reticulum (Brain) | C24 | Cholesterol elimination from brain |

| Cholesterol 25-hydroxylase | CH25H | Endoplasmic Reticulum | C25 | Immune regulation |

To facilitate excretion, sterol metabolites are often conjugated to highly polar molecules such as glucuronic acid or sulfate (B86663). elsevier.es These phase II metabolic reactions significantly increase the water solubility of the compounds, allowing for their elimination via bile or urine. oup.commedunigraz.at

Sulfation involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl group on the sterol. oup.com This reaction is catalyzed by sulfotransferase (SULT) enzymes. In the liver, SULT2B1b and SULT2A1 are known to sulfate oxysterols. plos.org Studies have identified specific sulfated metabolites like 5-cholesten-3β,25-diol 3-sulfate (25HC3S) and even a di-sulfated derivative, indicating that multiple hydroxyl groups can be targeted. researchgate.netplos.org

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate the sterol with glucuronic acid. mdpi.com This is another major pathway for detoxifying and eliminating bile acids and oxysterols, particularly during conditions of high sterol load such as cholestatic liver disease. elsevier.es For example, the brain-derived metabolite 24S-hydroxycholesterol can be catabolized and excreted as both a sulfate and a glucuronide ester. ebi.ac.uknih.gov

| Conjugation Type | Key Enzymes | Donor Molecule | Purpose |

| Sulfation | Sulfotransferases (e.g., SULT2A1, SULT2B1b) | PAPS (3'-phosphoadenosine 5'-phosphosulfate) | Increases water solubility for elimination. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid | Increases water solubility for elimination. |

Pathways Leading to Bile Acid Synthesis in Experimental Systems

The primary route for cholesterol catabolism and elimination from the body is its conversion to bile acids in the liver. imrpress.com This process occurs via two main pathways, both of which could theoretically metabolize 1α-Hydroxycholest-5-ene in experimental liver systems.

The classic (or neutral) pathway is considered the major route in most species under normal physiological conditions. imrpress.com It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which hydroxylates the C-7 position of the sterol ring. themedicalbiochemistrypage.org This reaction is the rate-limiting step of the pathway. imrpress.com The resulting 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one. imrpress.comnih.gov The subsequent fate of this intermediate determines the final bile acid product; the action of sterol 12α-hydroxylase (CYP8B1) leads to the synthesis of cholic acid, while its absence results in the formation of chenodeoxycholic acid (CDCA). nih.govresearchgate.net

The alternative (or acidic) pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govnih.gov This enzyme is expressed in numerous tissues, not just the liver. nih.gov It hydroxylates the sterol side chain, producing intermediates like 27-hydroxycholesterol (B1664032). These oxysterols are then transported to the liver where they are further metabolized, including hydroxylation at the C-7 position by oxysterol 7α-hydroxylase (CYP7B1). nih.govresearchgate.net This pathway predominantly yields chenodeoxycholic acid and may become more significant in certain liver diseases. nih.govelsevier.es

| Feature | Classic (Neutral) Pathway | Alternative (Acidic) Pathway |

| Initiating Enzyme | Cholesterol 7α-hydroxylase (CYP7A1) | Sterol 27-hydroxylase (CYP27A1) |

| Initial Reaction | C7-hydroxylation of the sterol ring | C27-hydroxylation of the side chain |

| Key Intermediates | 7α-hydroxycholesterol, 7α-hydroxy-4-cholesten-3-one | 27-hydroxycholesterol, 3β,7α-dihydroxy-5-cholestenoic acid |

| Primary Bile Acid Product | Cholic Acid and Chenodeoxycholic Acid | Predominantly Chenodeoxycholic Acid |

| Primary Site | Liver | Extrahepatic tissues, followed by liver |

Degradation Mechanisms in Isolated Systems and Cellular Models

The degradation of sterols has been extensively studied in various simplified biological systems, which allow for the detailed examination of specific metabolic steps.

In isolated systems , such as purified, reconstituted enzymes or isolated organelles like mitochondria, specific catalytic activities can be precisely defined. For example, the ability of CYP27A1 to hydroxylate cholesterol at the C-26 (a position equivalent to C-27) to form 26-hydroxycholesterol (B79680) has been confirmed using isolated mitochondria. nih.gov Similarly, the metabolism of vitamin D3 analogs by specific cytochrome P450 enzymes has been demonstrated in reconstituted enzyme systems. pnas.org

Cellular models , using cultured cells such as hepatocytes or macrophages, provide insight into the integrated processes of sterol uptake, transformation, and efflux. In these models, the conversion of cholesterol to more polar oxysterols like 27-hydroxycholesterol is seen as a key step in initiating cholesterol removal from the cell. physiology.org The expression of various hydroxylase enzymes can be modulated in these cells to study their specific contributions to sterol metabolism. biorxiv.org

Microbial models are also powerful tools for studying sterol degradation. Bacteria such as Rhodococcus jostii and Saccharopolyspora hirsuta possess enzymatic pathways that degrade the cholesterol molecule completely. mdpi.comresearchgate.net This degradation is often initiated by side-chain oxidation, catalyzed by enzymes like CYP125, followed by a β-oxidation-like process to shorten the side chain and subsequent opening and degradation of the steroid rings. mdpi.comresearchgate.netnih.gov Fungal systems, for example Fusarium culmorum, have also been used to study specific hydroxylation reactions on the steroid nucleus. mdpi.com

| Model System | Key Findings on Sterol Degradation |

| Isolated Mitochondria | Demonstrates the role of CYP27A1 in initiating the acidic pathway via side-chain hydroxylation. nih.gov |

| Reconstituted Enzymes | Allows for the characterization of specific P450 enzymes and their substrate specificity. pnas.org |

| Hepatocyte Cultures | Elucidates the regulation of bile acid synthesis pathways and conjugation reactions. plos.org |

| Macrophage Cell Lines | Models the initial steps of reverse cholesterol transport, including conversion to exportable oxysterols. biorxiv.org |

| Bacterial Models (Rhodococcus, Saccharopolyspora) | Reveals pathways for complete side-chain degradation via oxidation and subsequent ring cleavage. mdpi.comresearchgate.net |

Molecular and Cellular Mechanisms of Action in Research Models

Ligand-Receptor Interactions and Binding Affinity Studies

The molecular interactions of 1α-Hydroxycholest-5-ene and related oxysterols with various cellular receptors are a subject of ongoing research. These interactions are fundamental to understanding their biological activities, which are primarily mediated through nuclear receptors and G protein-coupled receptors.

Nuclear Receptor Activation (e.g., VDR, LXR, FXR, RORγ)

1α-Hydroxycholest-5-ene is structurally related to endogenous ligands that are known to activate several nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

Vitamin D Receptor (VDR): While direct binding affinity studies for 1α-Hydroxycholest-5-ene with the Vitamin D Receptor (VDR) are not extensively documented in publicly available research, the structural similarity to Vitamin D metabolites suggests a potential for interaction. The active form of vitamin D3, calcitriol, binds to VDR with high affinity, initiating a cascade of genomic actions. mdpi.com The binding of ligands to VDR leads to the formation of a heterodimeric complex with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) to modulate target gene transcription. mdpi.comnih.gov

Liver X Receptors (LXRα and LXRβ): LXRs are key regulators of cholesterol, fatty acid, and glucose homeostasis. biomedpharmajournal.org They are activated by various oxidized derivatives of cholesterol, known as oxysterols. Research has shown that specific oxysterols bind directly to LXRα and LXRβ, initiating their transcriptional regulatory functions. For instance, 22(R)-hydroxycholesterol and 24(S),25-epoxycholesterol are potent LXR activators. nih.gov The binding affinities of several oxysterols for LXRα and LXRβ have been determined, highlighting the structural requirements for potent agonism. nih.gov

Binding Affinities of Various Oxysterols with Liver X Receptors (LXR)

| Compound | LXR Isotype | Binding Affinity (Ki, nM) |

|---|---|---|

| 24(S),25-epoxycholesterol | LXRα | 200 |

| 24(S),25-epoxycholesterol | LXRβ | 170 |

| 22(R)-hydroxycholesterol | LXRα | 380 |

| 22(R)-hydroxycholesterol | LXRβ | - |

| 24(S)-hydroxycholesterol | LXRα | 110 |

| 24(S)-hydroxycholesterol | LXRβ | - |

Retinoid-related Orphan Receptor Gamma (RORγ): RORγ is involved in various physiological processes, including immune responses and metabolism. Certain hydroxycholesterols have been identified as natural ligands for RORγ. nih.gov The binding of these ligands to RORγ enhances its ability to recruit coactivators and modulate the expression of its target genes. nih.govnih.gov

G Protein-Coupled Receptor (GPCR) Interactions (e.g., TGR5, GPER)

In addition to nuclear receptors, some steroidal compounds can also interact with G protein-coupled receptors, which are cell surface receptors that mediate rapid cellular signaling events.

Takeda G protein-coupled receptor 5 (TGR5): TGR5, also known as GPBAR1, is a cell surface receptor that is activated by bile acids. nih.gov Activation of TGR5 leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates various downstream signaling pathways involved in energy homeostasis and inflammation. nih.govcaymanchem.com Reporter assays are commonly used to screen for TGR5 agonists and antagonists. caymanchem.comindigobiosciences.commdpi.comeurofinsdiscovery.com

G Protein-Coupled Estrogen Receptor (GPER): GPER is a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogenic signaling. mdpi.com Certain cholesterol metabolites, such as 27-hydroxycholesterol (B1664032), have been shown to bind to and activate GPER. researchgate.netnih.govnih.gov

Stereoselective Binding Mechanisms

The stereochemistry of a ligand can significantly influence its binding affinity and efficacy for a particular receptor. For nuclear receptors, the specific three-dimensional arrangement of hydroxyl groups and side chains on the sterol backbone is critical for high-affinity binding. For example, the stereochemistry at the C22 position of hydroxycholesterol is a key determinant of its activity at LXRs, with the 22(R) isomer being a potent activator while the 22(S) isomer is inactive. nih.gov This highlights the precise structural requirements for ligand recognition by the receptor's binding pocket.

Transcriptional Regulation and Gene Expression Modulation

The binding of 1α-Hydroxycholest-5-ene and related compounds to nuclear receptors initiates a series of events that ultimately lead to changes in the expression of target genes.

Activation or Repression of Target Gene Promoters

Upon ligand binding, nuclear receptors typically undergo a conformational change that allows them to bind to specific DNA sequences, known as hormone response elements (HREs), located in the promoter regions of their target genes. This binding can either activate or repress the transcription of these genes, depending on the receptor, the ligand, and the cellular context. For example, the activation of LXRs by oxysterols leads to the increased expression of genes involved in reverse cholesterol transport.

Coactivator and Corepressor Recruitment

The transcriptional activity of nuclear receptors is modulated by their interaction with coactivator and corepressor proteins. In the absence of a ligand, some nuclear receptors are bound to corepressor complexes, which inhibit transcription. nih.govnih.gov Ligand binding induces a conformational change in the receptor that leads to the dissociation of corepressors and the recruitment of coactivators. nih.gov These coactivator complexes often possess enzymatic activities, such as histone acetyltransferase activity, which modify chromatin structure and facilitate the assembly of the transcriptional machinery, thereby promoting gene expression. The interplay between coactivators and corepressors is a critical determinant of the cellular response to nuclear receptor ligands.

Intracellular Signaling Cascades Affected in Cellular Models

In cellular research models, the compound 1alpha-Hydroxycholest-5-ene, as a member of the oxysterol class of molecules, is investigated for its potential to influence key intracellular signaling pathways that govern cellular function. The effects are often studied in the broader context of how hydroxylated cholesterol derivatives interact with cellular machinery.

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis nih.gov. Research indicates a vital role for cholesterol and its metabolites in the transduction of the Hh signal frontiersin.orgfrontiersin.org. In the absence of a Hedgehog ligand, the receptor Patched1 (PTCH1) inhibits the activity of Smoothened (SMO), a G-protein coupled receptor-like protein frontiersin.org.

Oxysterols are known to be direct modulators of SMO activity. It is understood that certain hydroxylated derivatives of cholesterol can bind to the extracellular domain of SMO, alleviating the inhibition imposed by PTCH1 and activating the downstream signaling cascade that involves the GLI family of transcription factors nih.govfrontiersin.org. This cholesterol-mediated activation is a key step in the propagation of the Hh signal. While the broader class of oxysterols is recognized for this modulatory role, research continues to define the specific activities of individual molecules like this compound within this pathway.

SREBP Pathway Inhibition/Activation

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is central to the maintenance of lipid homeostasis, controlling the synthesis of cholesterol and fatty acids scienceopen.comnih.gov. SREBPs are transcription factors synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane scienceopen.comgavinpublishers.com. In states of low cellular sterol, the SREBP-SREBP-cleavage activating protein (SCAP) complex moves from the ER to the Golgi for proteolytic processing, which releases the mature SREBP to enter the nucleus and activate lipogenic gene transcription scienceopen.com.

Oxysterols are potent regulators of this pathway, primarily acting as inhibitors nih.gov. Specific hydroxycholesterols can bind to ER-resident proteins, which promotes the retention of the SREBP-SCAP complex in the ER, thereby preventing SREBP activation and suppressing the transcription of genes for cholesterol and fatty acid synthesis nih.gov. Conversely, some studies have shown that certain oxysterols can act as agonists for the Liver X-receptor (LXR), a nuclear receptor that can, in turn, induce the expression of the SREBP-1c isoform, specifically promoting fatty acid synthesis researchgate.net. This indicates that the effect of a given oxysterol on the SREBP pathway can be context-dependent and isoform-specific.

Notch Signaling Pathway Interactions

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate determination, proliferation, and differentiation during development and in adult tissue maintenance nih.govnih.gov. The pathway is initiated by the binding of a transmembrane ligand (e.g., Jagged or Delta-like) to a Notch receptor on an adjacent cell nih.govnih.gov. This interaction leads to a series of proteolytic cleavages of the receptor, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it functions as a transcriptional co-activator to regulate the expression of target genes mdpi.com. At present, the scientific literature has not established a direct modulatory role or interaction for this compound with components of the Notch signaling pathway.

Cyclic AMP (cAMP) Signaling

The cyclic AMP (cAMP) signaling pathway is a ubiquitous intracellular second messenger system. Upon stimulation of G-protein coupled receptors, the enzyme adenylyl cyclase is activated to convert ATP into cAMP. The primary intracellular effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates a multitude of substrate proteins and transcription factors, thereby regulating a wide array of cellular processes including metabolism, growth, and gene transcription. Currently, there is no direct evidence in the research literature to suggest that this compound directly modulates the activity of adenylyl cyclase or phosphodiesterases to alter intracellular cAMP levels.

Table 1: Summary of Signaling Pathway Interactions in Research Models

| Pathway | Key Proteins Involved | General Effect of Oxysterols |

|---|---|---|

| Hedgehog Signaling | Patched1 (PTCH1), Smoothened (SMO), GLI Transcription Factors | Activation |

| SREBP Pathway | SREBP, SCAP, Insig, Liver X-Receptor (LXR) | Primarily Inhibition; Isoform-specific Activation via LXR |

| Notch Signaling | Notch Receptors (1-4), Jagged/Delta-like Ligands | No direct interactions characterized for this compound |

| cAMP Signaling | Adenylyl Cyclase, Protein Kinase A (PKA) | No direct modulatory role established for this compound |

Influence on Cellular Processes in In Vitro and In Vivo Research Models

The influence of this compound on fundamental cellular processes is primarily understood through the lens of its classification as an oxysterol and its role in lipid regulation.

Neuroprotection and Neurodegeneration Mechanisms in Model Systems

The available research focuses on other related oxysterols (oxygenated derivatives of cholesterol) and their biological activities. For instance, studies detail the neuroprotective effects of 24-hydroxycholesterol (B1141375) nih.gov, the immune-modulating properties of 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol in macrophages nih.govkjpp.netresearchgate.net, and the anti-inflammatory activity of compounds like 3β-hydroxycholest-5-en-7-one nih.gov. However, this information is not directly applicable to this compound and falls outside the strict "solely" constraint of the user request.

Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the specified outline and content requirements.

Analytical and Spectroscopic Characterization for Research Integrity

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 1alpha-Hydroxycholest-5-ene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

In the ¹H NMR spectrum of this compound, a characteristic multiplet signal appears around δ 5.53 ppm, which is attributed to the C-6 vinylic proton. prepchem.com The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. DEPT experiments further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is crucial for assigning the carbon signals correctly. scielo.br For instance, in related cholestane (B1235564) structures, distinct signals for the angular methyl groups (C-18 and C-19) and the carbons of the side chain are observed and assigned using these techniques. conicet.gov.ar

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cholest-5-ene (B1209259) Derivatives Note: This table provides representative data for the cholest-5-ene core structure. Specific shifts for this compound may vary slightly.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

| 3 | ~3.51 (m) | ~71.6 | CH |

| 5 | - | ~140.8 | C |

| 6 | ~5.35 (d) | ~121.3 | CH |

| 18 | ~0.79 (s) | ~16.1 | CH₃ |

| 19 | ~1.03 (s) | ~19.4 | CH₃ |

Data compiled from related structures in scientific literature. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous verification of its molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For related hydroxycholesterol compounds, HRMS has been used to confirm their elemental composition. conicet.gov.ar The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute configuration of stereocenters within the this compound molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For complex steroids like cholesterol derivatives, X-ray crystallography has been instrumental in confirming their stereochemistry, as demonstrated in studies of related compounds like 3β-bromocholest-5-ene and 3α-azidocholest-5-ene. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org The crystal structure of a related compound, viewed along the a-axis, reveals a zigzag array connected by intermolecular hydrogen bonds. researchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of non-volatile compounds like this compound. moravek.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. moravek.com By using a suitable column and solvent system, baseline separation of the target compound from any synthesis byproducts or degradation products can be achieved. hplc.eumdpi.com The purity is then determined by the relative area of the peak corresponding to this compound in the chromatogram. moravek.com HPLC is also valuable for quantifying the compound by comparing its peak area to that of a known standard. helsinki.fi

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility. nih.gov In GC-MS, the sample is first vaporized and separated based on boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides mass spectral data for identification. researchgate.net This method is highly sensitive and specific, allowing for the detection and quantification of even trace amounts of the compound and its related impurities. nih.govannlabmed.org GC-MS is frequently employed for the analysis of sterols and oxysterols in biological matrices. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of 1α-Hydroxycholest-5-ene and related oxysterols in various biological samples. psu.edumdpi.com This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. The LC system separates the compound of interest from other components in the sample matrix, while the MS/MS system provides structural information and enables precise quantification, even at low concentrations. mdpi.comresearchgate.net

The process often involves derivatization of the sterol to enhance its ionization efficiency and chromatographic behavior. researchgate.netsemanticscholar.org For instance, the use of charge-tagging reagents can introduce a permanently charged group, which significantly improves the signal response in the mass spectrometer. researchgate.net Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for quantification. mdpi.commdpi.com In MRM, specific precursor-to-product ion transitions for the analyte and its internal standard are monitored, providing high selectivity and reducing background noise. mdpi.com This targeted approach allows for the detection and quantification of 1α-Hydroxycholest-5-ene and its metabolites with high accuracy and precision. mdpi.com The sensitivity of modern LC-MS/MS instruments allows for detection limits in the low nanogram per milliliter (ng/mL) range, making it suitable for analyzing trace levels of these compounds in complex biological matrices. researchgate.net

Quantification in Complex Biological Matrices for Mechanistic Studies

Accurate quantification of 1α-Hydroxycholest-5-ene in complex biological matrices such as plasma, tissues, and cells is crucial for understanding its physiological roles and mechanisms of action. mdpi.comresearchgate.netresearchgate.net The low abundance of this and other oxysterols necessitates highly sensitive and specific analytical methods. researchgate.net

Effective sample preparation is a critical step for reliable quantification. The goal is to efficiently extract the analyte from the matrix while removing interfering substances like proteins and bulk lipids. nih.govnih.gov Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnemi.gov For instance, a mixture of methanol (B129727) and dichloromethane (B109758) can be used for the initial extraction of lipids from plasma. nih.gov SPE with cartridges containing materials like C18 or polystyrene-divinylbenzene can further purify the extract. nih.govnemi.gov

To overcome the poor ionization efficiency of sterols, derivatization is often employed. researchgate.netsemanticscholar.org This chemical modification introduces a functional group that enhances the compound's response in the mass spectrometer. For example, derivatization with Girard P reagent introduces a permanently charged quaternary ammonium (B1175870) group, which can improve ionization by several orders of magnitude. researchgate.net Another approach is picolinoyl ester derivatization, which has been shown to significantly increase the sensitivity of detection for related sterols. semanticscholar.org

Table 1: Example of Sample Preparation Protocol for 1α-Hydroxycholest-5-ene Analysis

| Step | Procedure | Purpose |

| 1. Internal Standard Addition | A known amount of a deuterated analog of the analyte is added to the sample at the beginning of the workflow. | To correct for analyte loss during sample preparation and for variations in instrument response. lcms.cz |

| 2. Extraction | The sample is extracted with an organic solvent mixture (e.g., methanol/dichloromethane). nih.gov | To separate lipids, including 1α-Hydroxycholest-5-ene, from the aqueous phase and proteins. nih.gov |

| 3. Hydrolysis | An alkaline hydrolysis step may be included to cleave any esterified forms of the sterol. nih.gov | To measure the total concentration of the sterol (free and esterified). |

| 4. Solid-Phase Extraction (SPE) | The extract is passed through an SPE cartridge (e.g., C18). nih.govnemi.gov | To remove interfering substances and concentrate the analyte. nih.govnemi.gov |

| 5. Derivatization | The purified extract is reacted with a derivatizing agent (e.g., Girard P reagent). researchgate.net | To enhance ionization efficiency and improve detection sensitivity in the mass spectrometer. researchgate.net |

| 6. LC-MS/MS Analysis | The derivatized sample is injected into the LC-MS/MS system for separation and quantification. mdpi.com | To separate the analyte from other compounds and measure its concentration accurately. mdpi.com |

The use of internal standards is essential for accurate quantification in LC-MS/MS analysis. researchgate.netlcms.cz An ideal internal standard is a stable isotope-labeled analog of the analyte, such as a deuterated form of 1α-Hydroxycholest-5-ene. lcms.cznih.gov These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. lgcstandards.com

By adding a known amount of the deuterated internal standard to the sample before any processing steps, it can compensate for the loss of the analyte during extraction and purification, as well as for variations in ionization efficiency (matrix effects). lcms.czlgcstandards.com The concentration of the analyte is then determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve. lcms.cz This approach significantly improves the accuracy and precision of the quantification. nih.govlgcstandards.com

Recovery Rate refers to the efficiency of the extraction process. It is determined by comparing the analytical signal of an analyte that has been added to a sample before extraction with the signal of the analyte added to the sample after extraction. biotage.comcdc.gov High and consistent recovery rates are desirable for a reliable analytical method. nih.gov For example, extraction efficiencies for similar sterols have been reported to be between 85% and 110%. nih.gov

Matrix Effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. biotage.comfrontiersin.org This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. biotage.com The matrix effect is assessed by comparing the response of an analyte in a pure solution to its response in a sample extract where the analyte has been added after the extraction process. biotage.comfrontiersin.org The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as both the analyte and the internal standard are affected similarly. lcms.czlgcstandards.com

Table 2: Illustrative Data for Recovery and Matrix Effect Assessment

| Analyte Concentration | Peak Area (Pre-Spike) | Peak Area (Post-Spike) | Peak Area (Neat Solution) | % Recovery | % Matrix Effect |

| Low | 52,000 | 58,000 | 60,000 | 89.7% | -3.3% |

| Medium | 245,000 | 270,000 | 280,000 | 90.7% | -3.6% |

| High | 510,000 | 560,000 | 585,000 | 91.1% | -4.3% |

Note: This table presents hypothetical data for illustrative purposes, based on the principles of recovery and matrix effect calculations described in the literature. biotage.com

Stability Testing under Research Storage Conditions

The stability of 1α-Hydroxycholest-5-ene under various storage conditions is a critical factor for ensuring the integrity of research samples and the accuracy of analytical results. europa.eu Stability studies are designed to evaluate how the concentration of the analyte changes over time under specific temperature and humidity conditions. europa.euedaegypt.gov.eg

Monitoring the degradation of 1α-Hydroxycholest-5-ene involves identifying and quantifying any degradation products that may form during storage. researchgate.net This can be achieved using LC-MS/MS by developing methods to detect potential degradation products alongside the parent compound. researchgate.net

Degradation can occur through various pathways, including oxidation. omicsonline.org For instance, the 3β-hydroxyl group can be oxidized to a ketone, and the double bond at the 5th position can be isomerized or oxidized. omicsonline.org The side chain can also be susceptible to oxidation. researchgate.net Understanding these degradation pathways is essential for establishing appropriate storage conditions and for interpreting analytical data correctly. For example, the formation of cholest-4-en-3-one from cholesterol is a known degradation pathway. omicsonline.org

Table 3: General Stability Testing Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: Adapted from general stability testing guidelines. europa.euedaegypt.gov.egvichsec.org The specific conditions for 1α-Hydroxycholest-5-ene would need to be empirically determined.

Identification of Optimal Storage Protocols

The long-term integrity and stability of analytical standards are paramount for ensuring the accuracy and reproducibility of research findings. For the compound This compound , the identification of optimal storage protocols is crucial to prevent degradation and the formation of artifacts that could compromise experimental outcomes. While specific, long-term stability studies exclusively on This compound are not extensively detailed in publicly available literature, recommendations can be formulated based on established best practices for structurally related hydroxylated sterols and corticosteroids.

The primary factors influencing the stability of steroid compounds during storage are temperature, light, oxygen, and the chemical environment, including the solvent and pH. Degradation of steroids can occur through various pathways, including oxidation and hydrolysis. For instance, studies on corticosteroids have shown that oxidative degradation can lead to the formation of 21-dehydro, 17-carboxylic acid, and other derivatives. researchgate.net Similarly, the presence of trace metal ions can catalyze oxidative degradation, a process that can be mitigated by the addition of chelating agents like EDTA. researchgate.net

For hydroxylated cholesterol derivatives, cold storage is a consistently recommended practice to minimize degradation. Information from suppliers of analogous compounds such as 25-hydroxycholesterol-d6 and 7-ketocholesterol-d7 indicates that these compounds are stable for at least one year when stored as a powder at -20°C. avantiresearch.comavantiresearch.com When dissolved in a solvent, even lower temperatures, such as -80°C, are advised for maintaining stability over several months. bioresearch.com.jonih.gov Lipid nanoparticles, which can encapsulate compounds like cholesterol, also rely on low-temperature storage, ranging from -20°C to -80°C, to slow down chemical degradation processes like hydrolysis and oxidation. helixbiotech.com

Based on these findings for related compounds, a set of recommended storage protocols for This compound can be proposed to ensure its integrity for analytical and research purposes.

Detailed Research Findings

To preserve the chemical integrity of This compound , the following storage conditions are recommended, derived from data on analogous cholesterol derivatives:

As a Solid/Powder: For long-term storage, the compound should be kept as a solid powder in a tightly sealed container. The recommended temperature is -20°C, which has been shown to maintain the stability of similar hydroxylated sterols for at least one year. avantiresearch.comavantiresearch.com Protecting the compound from moisture is also advisable, although some related compounds are listed as not being hygroscopic. avantiresearch.comavantiresearch.com

In Solution: When prepared as a stock solution, it is critical to use an appropriate solvent and store it at ultra-low temperatures. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use vials. bioresearch.com.jo A storage temperature of -80°C is recommended for solutions, which can preserve stability for approximately six months. bioresearch.com.jonih.gov Solvents should be of high purity and free of contaminants that could promote degradation.

Protection from Light and Oxygen: While some cholesterol derivatives are specified as not being light-sensitive, it is a general best practice in chemical storage to protect sensitive organic molecules from light to prevent photochemical degradation. avantiresearch.com Storing the compound in amber vials or in the dark is a prudent measure. europa.eu To prevent oxidation, flushing the storage vial with an inert gas like nitrogen or argon before sealing is also recommended, particularly for long-term storage. europa.eu

The following interactive data table summarizes the proposed optimal storage protocols for This compound .

| Form | Temperature | Duration | Container | Additional Recommendations |

|---|---|---|---|---|

| Solid (Powder) | -20°C | ≥ 1 year | Tightly sealed vial | Store in a desiccator; protect from light. |

| Solution | -80°C | Up to 6 months | Amber glass vial, sealed with inert gas (e.g., Argon) | Aliquot to avoid freeze-thaw cycles; use high-purity solvents. |

| Short-term/Shipping | Ambient (protected from extreme heat) | Up to 7 days | Sealed vial | Protect from light and moisture. |

Structure Activity Relationship Sar Studies in Experimental Contexts

Impact of Hydroxyl Group Position and Stereochemistry on Biological Activity

The position and stereochemistry of hydroxyl groups on the cholest-5-ene (B1209259) scaffold are paramount determinants of biological activity. The 1α-hydroxyl group is particularly critical for high-affinity binding to the Vitamin D Receptor (VDR). researchgate.net Its presence, along with a hydroxyl group at C-25, is a hallmark of the most active forms of vitamin D. researchgate.net

The stereochemistry of these hydroxyl groups significantly influences their interaction with the VDR. For instance, the A-ring of 1α-hydroxylated vitamin D analogs can adopt different chair conformations (α or β). Analogs that exist in a chair β-conformation tend to exhibit higher biological activity. nih.gov This is attributed to the potential for stronger electrostatic interactions with the VDR, facilitated by a direct hydrogen bond between the 1α-hydroxyl and 3β-hydroxyl groups of neighboring molecules. nih.gov Epimerization of the 1α-hydroxyl group to the 1β-position leads to a significant decrease in VDR affinity and a suppression of non-genomic signaling pathways activated by the 1α-epimer. nih.gov

The introduction of additional hydroxyl groups at various positions can also modulate activity. For example, hydroxylation at the 11β-position is essential for the anti-inflammatory activity of some steroids, while 16α-hydroxylation is important for certain synthetic glucocorticoids. nih.gov In the context of vitamin D analogs, the presence of a 20S-hydroxyl group can lead to bioactive metabolites with strong anti-proliferative and anti-inflammatory effects, while being non-calcemic at high concentrations. iiarjournals.orgresearchgate.net However, the addition of a 22S-hydroxyl group has been shown to reduce the anti-proliferative activity of some analogs. nih.gov

The importance of the hydroxyl group's stereochemistry extends to other positions as well. For instance, the epimerization of the 7α-hydroxyl group to the 7β-position in certain bile acids completely abrogates their activity towards the farnesoid X receptor (FXR). cuni.cz

Table 1: Impact of Hydroxyl Group Modifications on Biological Activity

| Modification | Compound Type | Effect on Biological Activity | Reference(s) |

| 1α-Hydroxylation | Vitamin D Analogs | Essential for high VDR affinity and biological activity. | researchgate.netresearchmap.jp |

| 1β-Hydroxylation | Vitamin D Analogs | Significantly reduced VDR affinity and altered signaling. | nih.gov |

| 3β-Hydroxylation | Vitamin D Analogs | Contributes to stabilizing the active A-ring conformation. | nih.gov |

| 20S-Hydroxylation | Vitamin D3 Analogs | Leads to non-calcemic, anti-proliferative, and anti-inflammatory activity. | iiarjournals.orgresearchgate.net |

| 22S-Hydroxylation | Vitamin D Analogs | Can reduce anti-proliferative activity. | nih.gov |

| 7α to 7β Epimerization | Bile Acids | Abrogates FXR activity. | cuni.cz |

| 11β-Hydroxylation | Steroids | Essential for anti-inflammatory activity in some cases. | nih.gov |

| 16α-Hydroxylation | Glucocorticoids | Important for activity in specific synthetic steroids. | nih.gov |

Influence of Steroid Ring Modifications on Receptor Binding

Modifications to the steroid ring system of 1α-Hydroxycholest-5-ene and its analogs have a profound impact on their receptor binding and subsequent biological activity. The A-ring, in particular, is crucial for pharmacological activity. mdpi.com

Alterations to the A-ring, such as the introduction of substituents, can significantly modulate VDR affinity. For example, 2α-substitutions on the A-ring are generally more potent than 2β-substitutions. acs.org Specifically, 2α-methyl and 2α-(3'-hydroxypropyl) substitutions have been shown to increase VDR binding affinity compared to the parent compound. acs.org Conversely, elongating the 2α-alkyl group tends to reduce VDR binding and biological potency, although this can be restored by ω-hydroxylation. acs.org The introduction of fluorine atoms to the A-ring is another strategy employed to create analogs with modified activity profiles. symeres.com